molecular formula C7H13ClF3NO B13458784 2-(3,3,3-Trifluoropropyl)morpholine hydrochloride

2-(3,3,3-Trifluoropropyl)morpholine hydrochloride

Cat. No.: B13458784
M. Wt: 219.63 g/mol
InChI Key: ZVZCBYPUOMNJNR-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)morpholine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates two key structural features: a morpholine ring and a 3,3,3-trifluoropropyl side chain. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, highly valued for its ability to improve the aqueous solubility and metabolic stability of lead compounds, often leading to enhanced pharmacokinetic profiles . Its dual functionality as a weak base and an ether contributes to molecular interactions with biological targets, such as kinases . The 3,3,3-trifluoropropyl group is a significant substituent in agrochemical and pharmaceutical research. The introduction of fluorine atoms or trifluoromethyl groups into organic molecules is a well-established strategy to modulate their lipophilicity, metabolic stability, and binding affinity . Research into similar trifluoropropyl-substituted compounds has demonstrated their utility as valuable intermediates in the synthesis of more complex molecules, including fluoroquinolones and other nitrogen-containing heterocycles with potential biological activities . As such, this compound is presented as a versatile building block for chemical synthesis. Researchers can explore its applications in developing novel compounds for various investigational purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13ClF3NO

Molecular Weight

219.63 g/mol

IUPAC Name

2-(3,3,3-trifluoropropyl)morpholine;hydrochloride

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)2-1-6-5-11-3-4-12-6;/h6,11H,1-5H2;1H

InChI Key

ZVZCBYPUOMNJNR-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CCC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

General Method

This method involves the reaction of a dialdehyde or aldehyde precursor with 3,3,3-trifluoropropylamine hydrochloride in the presence of reducing agents such as sodium cyanoborohydride (NaCNBH3). The reaction typically proceeds under mildly acidic conditions, often using acetic acid or trifluoroacetic acid as a catalyst. The process may include:

  • Stirring the aldehyde and trifluoropropylamine hydrochloride in absolute ethanol under inert atmosphere
  • Addition of base (e.g., triethylamine) and reducing agent (NaCNBH3)
  • Reaction at room temperature overnight
  • Work-up involving aqueous extraction and purification by column chromatography

Optimization Findings

Research published in Chemistry – A European Journal (2023) indicates that the reductive amination conditions require optimization for trifluoropropyl derivatives due to their unique reactivity. Key findings include:

  • Using trifluoroacetic acid (TFA) instead of acetic acid improved yields significantly (from 29% to 48%)
  • Addition of zinc chloride (ZnCl2) as a Lewis acid catalyst further increased yields to 71%
  • Reaction conditions avoiding complex mixtures were developed by carefully controlling acid and reducing agent equivalents

Representative Data Table: Reductive Amination Yields

Entry Acid Catalyst Reducing Agent Equiv. Additive Yield (%) Notes
1 Acetic acid 1.0 None 29 Moderate yield
2 Trifluoroacetic acid (TFA) 1.0 None 48 Improved yield
3 TFA 1.0 ZnCl2 71 Best yield with Lewis acid

(Data adapted from reference)

Mechanistic Insights

The reaction proceeds via imine intermediates formed between the aldehyde and amine, followed by reduction to the secondary amine. The presence of ZnCl2 stabilizes the imine intermediate, facilitating higher conversion rates. Side products such as hemiaminals and elimination products were observed under suboptimal conditions.

Nucleophilic Substitution Method

Reaction with 3-Chloro-1,1,1-trifluoropropane

Another synthetic route involves the nucleophilic substitution of morpholine or its derivatives with 3-chloro-1,1,1-trifluoropropane in the presence of bases such as potassium carbonate. This method is described in patent WO2018185715A1, which details:

  • Use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile)
  • Potassium carbonate as a base to deprotonate morpholine and facilitate nucleophilic attack
  • Reaction temperatures optimized to avoid side reactions
  • Post-reaction treatment with charcoal to remove impurities and improve color

Isolation and Purification

The product is isolated by crystallization from suitable solvents, yielding the hydrochloride salt form of 2-(3,3,3-trifluoropropyl)morpholine.

Reaction Scheme Summary

Step Reactants Conditions Product
a) Morpholine + 3-chloro-1,1,1-trifluoropropane K2CO3, polar aprotic solvent, heat 2-(3,3,3-trifluoropropyl)morpholine
b) Product + HCl Crystallization This compound

Visible-Light Mediated Carbonyl Trifluoromethylative Amination

Advanced Synthetic Method

A novel approach from the University of Cambridge employs visible-light mediated carbonyl trifluoromethylative amination to prepare β-trifluoromethyl tertiary alkylamines, which can be adapted for trifluoropropyl morpholine derivatives. The procedure involves:

  • Use of trifluoroiodomethane-DMSO reagent as the trifluoromethyl source
  • Irradiation with compact fluorescent lamps (CFL) or blue LED light under inert atmosphere
  • Use of molecular sieves to maintain anhydrous conditions
  • Subsequent reductive amination with sodium triacetoxyborohydride

Procedure Highlights

  • Oven-dried glassware and anhydrous solvents are used
  • Reaction performed in dimethylformamide (DMF) or dichloromethane (DCM)
  • After irradiation, acetic acid and reducing agent are added for reductive amination
  • Work-up involves aqueous base wash and chromatographic purification

Advantages

  • Mild reaction conditions at room temperature
  • High selectivity and yields for β-trifluoromethylated amines
  • Potentially scalable and adaptable for morpholine derivatives

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Reductive Amination 3,3,3-Trifluoropropylamine HCl, NaCNBH3 Acid catalyst (TFA), room temp, ethanol Up to 71% Straightforward, good yields Requires optimization for fluorinated amines
Nucleophilic Substitution Morpholine, 3-chloro-1,1,1-trifluoropropane, K2CO3 Polar aprotic solvent, heat Moderate Simple reagents, crystallization possible Possible side reactions, purification needed
Visible-Light Mediated Amination Trifluoroiodomethane-DMSO, aldehyde, amine, light Room temp, inert atmosphere Good Mild, selective, innovative Requires photochemical setup

Chemical Reactions Analysis

Synthetic Preparation via Reductive Amination

The compound is synthesized through a double reductive amination strategy, involving:

  • Dialdehyde intermediates derived from nucleoside precursors (e.g., uridine, cytidine).

  • Reaction with 3,3,3-trifluoropropylamine in the presence of NaCNBH₃ and acetic acid (Method A) .

Example Protocol :

ComponentQuantity/Details
Dialdehyde substrate0.72 mmol
3,3,3-Trifluoropropylamine1.0 equiv
NaCNBH₃1.5 equiv
SolventEthanol
Yield55–71% (after purification)

This method produces morpholino derivatives with high regioselectivity, facilitated by the trifluoropropyl group’s electronic effects.

Cross-Coupling Reactions

The morpholine nitrogen and aryl halides participate in Buchwald-Hartwig couplings :

  • Catalysts : Pd₂(dba)₃ with RuPhos ligand.

  • Bases : KHMDS (hexamethyldisilazide) .

Applications :

  • Functionalization of pyrazolo[3,4-d]pyrimidine cores (e.g., compound 39 , 40 ) .

  • Introduction of methoxy or methyl groups to modulate solubility and potency.

Substitution Reactions

The trifluoropropyl chain undergoes nucleophilic substitutions under basic conditions:

  • Solvents : Polar aprotic solvents (DMF, DMSO) or alcohols.

  • Bases : K₂CO₃, Et₃N .

Example : Reaction with 3-chloro-1,1,1-trifluoropropane in DMF yields trifluoropropyl thioethers .

Oxidative Desulfurization-Fluorination

For introducing CF₃ groups :

  • Reagents : NBS (N-bromosuccinimide) and DAST (diethylaminosulfur trifluoride).

  • Mechanism : Oxidative desulfurization of dithioates followed by fluorination .

Key Step :

Reaction StageConditions
Dithioate formationLawesson’s reagent, THF, reflux
FluorinationDAST, CH₂Cl₂, −78°C to RT

Stability and Functional Group Compatibility

  • Acid Sensitivity : The trifluoropropyl group enhances stability under acidic conditions (e.g., 90% TFA deprotection) .

  • Base Compatibility : Stable with NaHCO₃ but degrades under strong bases (e.g., NaOH).

Scientific Research Applications

The search results do not contain information regarding the applications of 2-(3,3,3-Trifluoropropyl)morpholine hydrochloride. However, they do provide information on related compounds, such as 4-(2,2,3,3-tetrafluoropropyl)morpholine and 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride, which can be used to infer potential applications .

Here's what can be gathered from the search results:

4-(2,2,3,3-tetrafluoropropyl)morpholine

  • Pharmaceutical Intermediate: 4-(2,2,3,3-tetrafluoropropyl)morpholine is used as an intermediate in the synthesis of substituted 5-fluoro-1H-pyrazolopyridines, which are precursors for medications that treat cardiovascular disorders .

2-(3,3,3-Trifluoropropyl)piperidine hydrochloride

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: It is investigated as a potential ligand in receptor binding studies.
  • Medicine: It is explored for potential therapeutic effects, particularly in developing drugs targeting the central nervous system.
  • Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Reactions of 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride

  • Oxidation: Can be oxidized to form N-oxide derivatives.
  • Reduction: Can be reduced to yield secondary amines.
  • Substitution: Undergoes nucleophilic substitution reactions to form various substituted derivatives.

General Information on Similar Compounds

  • 2-(3,3,3-Trifluoropropyl)pyrrolidine hydrochloride
  • This compound
  • 2-(3,3,3-Trifluoropropyl)piperazine hydrochloride

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(3,3,3-Trifluoropropyl)amino]acetic Acid Hydrochloride

Structural Differences :

  • Core Structure: Amino acetic acid derivative vs. morpholine ring.
  • Functional Groups: Trifluoropropyl group attached to an amino-acetic acid backbone.

Physicochemical Properties :

Property 2-(3,3,3-Trifluoropropyl)morpholine HCl 2-[(3,3,3-Trifluoropropyl)amino]acetic Acid HCl
Molecular Formula C₇H₁₃ClF₃NO C₅H₉ClF₃NO₂
Molecular Weight ~207.58 (estimated) 207.58
Key Features Morpholine ring enhances basicity Carboxylic acid group increases polarity

Functional Implications: The morpholine ring in the target compound likely improves membrane permeability compared to the polar carboxylic acid group in the amino-acetic acid derivative. This difference may influence bioavailability and target engagement in biological systems .

Cangrelor (AR-C69931XX)

Structural Differences :

  • Core Structure: Complex adenosine derivative with trifluoropropylthio and dichloromethylene bisphosphonate groups.
  • Functional Groups : 3,3,3-Trifluoropropylthio moiety linked to adenine.

Pharmacological Properties :

Property 2-(3,3,3-Trifluoropropyl)morpholine HCl Cangrelor
Therapeutic Use Research compound Antiplatelet agent (P2Y₁₂ receptor antagonist)
Molecular Weight ~207.58 776.36
Key Features Simplified fluorinated morpholine High molecular weight with multiple functional groups

Functional Implications :
Cangrelor’s trifluoropropyl group contributes to receptor binding and metabolic stability, while the morpholine derivative’s smaller size may favor different pharmacokinetic profiles, such as faster clearance or reduced off-target effects .

4-(3-Chloropropyl)morpholine Hydrochloride

Structural Differences :

  • Substituent : Chloropropyl vs. trifluoropropyl group.

Physicochemical and Reactivity Comparison :

Property 2-(3,3,3-Trifluoropropyl)morpholine HCl 4-(3-Chloropropyl)morpholine HCl
Halogen Fluorine (electron-withdrawing) Chlorine (leaving group)
Lipophilicity (LogP) Higher (CF₃ group) Lower (Cl group)

Functional Implications: The trifluoropropyl group increases lipophilicity and resistance to oxidative metabolism compared to the chloropropyl analog.

2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride

Structural Differences :

  • Substituent Position : Trifluoromethyl group on phenyl ring vs. trifluoropropyl chain.

Steric and Electronic Effects :

Property 2-(3,3,3-Trifluoropropyl)morpholine HCl 2-(3-(Trifluoromethyl)phenyl)morpholine HCl
Substituent Flexibility Flexible propyl chain Rigid aromatic ring
Electronic Effects Inductive (-I) effect along chain Strong -I effect localized on phenyl ring

Functional Implications :
The flexible trifluoropropyl chain may allow better conformational adaptation to binding pockets, whereas the aromatic trifluoromethyl group could enhance π-π stacking interactions. These differences could lead to divergent biological activities .

3-Cyclopropylmorpholine Hydrochloride

Structural Differences :

  • Substituent : Cyclopropyl ring vs. trifluoropropyl chain.

Biological Activity

2-(3,3,3-Trifluoropropyl)morpholine hydrochloride is a fluorinated morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoropropyl groups into pharmaceutical compounds can enhance their pharmacological properties, such as lipophilicity, metabolic stability, and selectivity towards biological targets. This article explores the biological activity of this compound, supported by recent research findings, structure-activity relationship (SAR) studies, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H12_{12}ClF3_{3}N
  • Molecular Weight : 201.62 g/mol

The trifluoropropyl group is known for its ability to modulate the lipophilicity and electronic properties of the parent morpholine structure, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of fluorinated morpholines, including this compound. For instance, a study on N-fluoroalkylated morpholinos demonstrated that these compounds exhibit significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for different derivatives, revealing that modifications in the alkyl chain can substantially affect potency .

Antiparasitic Activity

In a study focusing on the structure-activity relationship for antimalarial compounds, it was found that replacing certain groups with trifluoropropyl enhanced the metabolic stability of the compounds while maintaining their antiparasitic activity. This suggests that this compound may possess similar properties that could be explored for antimalarial applications .

Anticancer Activity

The potential anticancer properties of fluorinated morpholines have also been investigated. Research indicates that fluorinated compounds can inhibit key enzymes involved in cancer cell proliferation. For example, studies on Polo-like kinase 1 (Plk1) inhibitors showed that modifications to the morpholine structure significantly impacted their inhibitory activity against cancer cell lines . The incorporation of trifluoropropyl may enhance binding affinity and selectivity towards Plk1.

Case Study 1: Synthesis and Evaluation

A systematic synthesis of various N-fluoroalkylated morpholinos was conducted to evaluate their biological activities. The synthesis involved a double reductive amination-cyclization reaction yielding several derivatives with varying yields. The resulting compounds were tested for their antibacterial and anticancer activities, demonstrating promising results in both areas .

Case Study 2: Structure-Activity Relationship Analysis

In another study focusing on SAR analysis for fluorinated morpholines, researchers replaced different substituents on the morpholine ring and assessed their effects on biological activity. The results indicated that specific substitutions could lead to enhanced potency against targeted pathogens while improving pharmacokinetic profiles .

Q & A

Q. What are the key considerations in synthesizing 2-(3,3,3-Trifluoropropyl)morpholine hydrochloride to ensure high purity?

  • Methodological Answer : Synthesis of trifluoropropyl-containing compounds often involves nucleophilic substitution or coupling reactions. For example, Cangrelor intermediates (structurally related) are synthesized by reacting amines with halogenated precursors in tetrahydrofuran (THF) under inert conditions. Triethylamine is critical for neutralizing HCl byproducts, preventing side reactions . Post-reaction, triethylammonium chloride is removed via filtration, and the product is purified using column chromatography. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . Key steps include:
  • Use of anhydrous solvents and inert atmosphere to avoid hydrolysis.
  • Strict stoichiometric control to minimize trifluoropropyl group degradation.
  • Final recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identifies morpholine ring protons (δ 3.5–4.0 ppm) and trifluoropropyl chain signals (δ 2.0–2.5 ppm for -CF₃ adjacent protons).
  • ¹⁹F NMR : Confirms trifluoropropyl group integrity (singlet near δ -65 ppm for CF₃) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions). For Cangrelor analogs, HRMS confirmed masses within ±2 ppm error .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, though requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing trifluoropropyl-containing compounds?

  • Methodological Answer : Discrepancies in splitting patterns or chemical shifts often arise from solvent polarity, temperature, or dynamic effects. For example:
  • Solvent Effects : Use deuterated DMSO or CDCl₃ to stabilize conformers. Compare spectra across solvents to identify solvent-induced shifts .
  • Variable Temperature NMR : Heating (e.g., 50°C) reduces rotational barriers, simplifying splitting patterns in trifluoropropyl groups .
  • Internal Standards : Spiking with trifluoromethyl reference compounds (e.g., trifluoroacetic acid) aids peak assignment .
    For morpholine derivatives, coupling constants between N-CH₂ and CF₃-CH₂ protons can clarify conformational preferences .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Platelet Aggregation Assays : Cangrelor (a trifluoropropylthio-containing antiplatelet agent) was tested using ADP-induced platelet aggregation in human PRP (platelet-rich plasma). IC₅₀ values determined via turbidimetric methods .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., P2Y₁₂ receptor binding) quantify affinity. Use tritiated 2-MeS-ADP as a competitive ligand .
  • Cellular Uptake Studies : Fluorescently tagged analogs can track intracellular localization via confocal microscopy, particularly in cells expressing target receptors .

Q. How can reaction conditions be optimized to minimize by-products during trifluoropropyl group incorporation?

  • Methodological Answer :
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-trifluoropropyl bonds .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions .
  • By-Product Trapping : Scavengers like molecular sieves or polymer-supported bases absorb excess HCl or unreacted intermediates .
  • TLC/GC Monitoring : Real-time tracking allows timely quenching to prevent over-reaction .

Data Contradiction Analysis

Q. How should researchers address conflicting purity assessments between HPLC and NMR for trifluoropropyl derivatives?

  • Methodological Answer :
  • HPLC-DAD vs. ¹⁹F NMR : Discrepancies may arise if impurities lack chromophores or fluorine atoms. Cross-validate using both methods. For example, Cangrelor intermediates showed 98% purity via HPLC but 95% via ¹⁹F NMR due to fluorine-containing by-products .
  • Spiking Experiments : Introduce known impurities to identify unaccounted peaks.
  • Ion Chromatography : Detect inorganic salts (e.g., residual HCl) not visible in NMR .

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